![molecular formula C6H9ClFN B1448802 3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride CAS No. 2098113-14-3](/img/structure/B1448802.png)
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
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Overview
Description
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride is a chemical compound with the molecular formula C6H9ClFN and a molecular weight of 149.59 g/mol. It is a derivative of azetidine, a heterocyclic organic compound consisting of a four-membered ring with three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The InChI code for 3-(prop-2-yn-1-yl)azetidine hydrochloride is1S/C6H9N.ClH/c1-2-3-6-4-7-5-6;/h1,6-7H,3-5H2;1H
. This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Synthesis and Spectral Characterization
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride has been utilized in the synthesis of fluorescent probes, such as the 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine. This compound demonstrates the application of click chemistry for the creation of novel fluorescent fragments, highlighting its role in the development of chemical probes for biological studies (Szafrański, Kasza, Kępczyński, & Cegła, 2015).
Antimicrobial Activity
Azetidine derivatives, including those related to the chemical structure , have been synthesized and tested for their antimicrobial properties. Some derivatives have shown mild to moderate activity against various pathogens, indicating potential applications in developing new antibiotics (Rani & Reddy, 2018).
Role in Medicinal Chemistry
The chemical has contributed to medicinal chemistry, particularly in synthesizing neurokinin-1 receptor antagonists, demonstrating its versatility in creating compounds with potential therapeutic applications. These antagonists have shown efficacy in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression (Harrison et al., 2001).
Fluorine-Containing Compounds Synthesis
Fluorine substitution, as seen in compounds like 3-fluoro-3-(prop-2-yn-1-yl)azetidine, plays a significant role in synthesizing nitrogen heterocycles like azetidines and pyrrolidines. These heterocycles are crucial as building blocks for complex structures and active parts of compounds aimed at medicinal chemistry, demonstrating the impact of fluorine chemistry on drug development (Meyer, 2016).
Exploration in Dipeptidyl Peptidase IV Inhibitors
Azetidine-based compounds, including those structurally related to this compound, have been explored as dipeptidyl peptidase IV (DPP IV) inhibitors. These studies contribute to understanding the structure-activity relationships, offering insights into designing potent inhibitors for therapeutic use (Ferraris et al., 2007).
PET Tracer Development
The compound's derivatives have been investigated for their potential as positron emission tomography (PET) tracers, particularly for targeting nicotinic acetylcholine receptors. This research indicates the compound's utility in developing diagnostic tools for neurological conditions (Ding et al., 2000).
properties
IUPAC Name |
3-fluoro-3-prop-2-ynylazetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN.ClH/c1-2-3-6(7)4-8-5-6;/h1,8H,3-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOSEQOFNQFYLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CNC1)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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